

Olgotrelvir: A Dual-Action Antiviral Agent Targeting SARS-CoV-2

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Compound Information

Olgotrelvir, also known by its synonym STI-1558, is an investigational oral antiviral medication developed for the treatment of COVID-19. It is a prodrug that is converted in the body to its active form, AC1115.

IUPAC Name: (2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid.[1]

Synonyms:

- STI-1558
- Olgotrelvir sodium

Mechanism of Action

Olgotrelvir exhibits a dual mechanism of action, targeting both a viral and a host protease essential for the SARS-CoV-2 life cycle. This dual-action approach is designed to provide a robust antiviral effect and potentially reduce the likelihood of drug resistance.[1]

• Inhibition of SARS-CoV-2 Main Protease (Mpro): The active form of **Olgotrelvir**, AC1115, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral





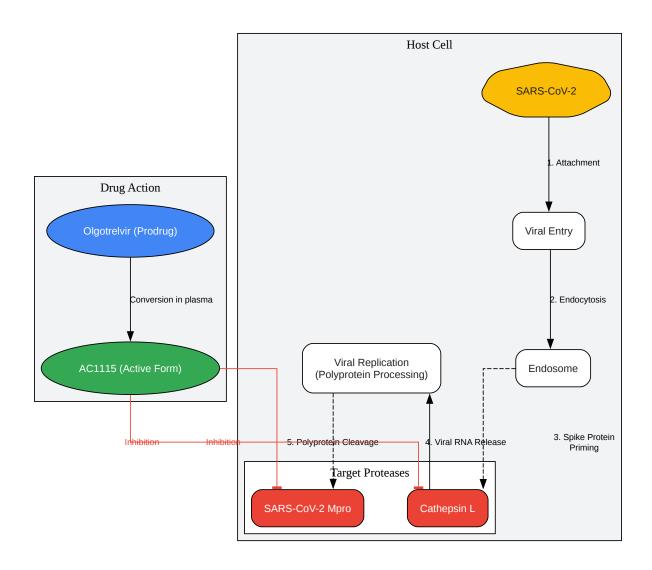


enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and assembly. By blocking Mpro, **Olgotrelvir** effectively halts the viral replication cycle.[1]

• Inhibition of Human Cathepsin L (CTSL): **Olgotrelvir** also inhibits human cathepsin L, a host cell protease. Cathepsin L is involved in the entry of SARS-CoV-2 into host cells by facilitating the cleavage of the viral spike protein, a necessary step for viral fusion with the host cell membrane. By inhibiting cathepsin L, **Olgotrelvir** can block the virus from entering host cells.[1]

Signaling Pathway and Mechanism of Action Diagram





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Caption: Dual mechanism of Olgotrelvir targeting viral and host proteases.



Quantitative Data

In Vitro Inhibitory Activity

Target Enzyme	Compound	IC50
SARS-CoV-2 Mpro (WA-1)	AC1115	2.7 nM
SARS-CoV-2 Mpro (Omicron)	AC1115	14.3 nM
Human Cathepsin L	AC1115	27.4 pM

Data sourced from Hilaris Publisher.

Antiviral Activity in Cell Culture

Cell Line	SARS-CoV-2 Variant	Compound	EC50
Vero E6	WA-1	AC1115	1 μΜ
Vero E6	Omicron BA.5	AC1115	0.8 μΜ
Differentiated Normal Human Bronchial Epithelial Cells	Omicron BA.5	AC1115	< 41 nM

Data sourced from Hilaris Publisher.

Phase 3 Clinical Trial Efficacy Data



Endpoint	Olgotrelvir Group	Placebo Group	Hazard Ratio (95% CI)	p-value
Time to Sustained Recovery of 11 COVID-19 Symptoms (mITT population)	-	-	1.29 (1.13 to 1.46)	0.0001
Change in Viral RNA Load at Day 4 (log10 copies/mL)	-0.8 (relative to placebo)	-	-	<0.0001
Time to Sustained Recovery in At- Risk Patients	-	-	1.36 (1.04 to 1.77)	0.026
Change in Viral RNA Load in At- Risk Patients at Day 4 (log10 copies/mL)	-1.1 (relative to placebo)	-	-	<0.0001

mITT: modified Intent-to-Treat. Data sourced from Hilaris Publisher and PubMed.[2]

Phase 3 Clinical Trial Safety Data

Adverse Event	Olgotrelvir Group (%)	Placebo Group (%)
Mild Skin Rash	2.5	Not Reported
Mild Nausea	1.3	Not Reported

No drug-related serious adverse events or deaths were reported. Data sourced from Hilaris Publisher.



Experimental Protocols SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) substrate.

- 1. Reagents and Materials:
- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., DABCYL-KTSAVLQ\SGFRKME-EDANS)
- Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Test compound (AC1115) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader
- 2. Procedure:
- Prepare serial dilutions of the test compound (AC1115) in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add 2 μL of the diluted test compound to the wells of a 384-well plate. For the positive control (no inhibition), add 2 μL of assay buffer with DMSO. For the negative control (background), add 2 μL of assay buffer.
- Add 10 μ L of recombinant SARS-CoV-2 Mpro (final concentration ~0.5 μ M) to the wells containing the test compound and the positive control. Add 10 μ L of assay buffer to the negative control wells.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the enzymatic reaction by adding 8 μ L of the FRET substrate (final concentration ~20 μ M) to all wells.



- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm)
 every minute for 30 minutes at 37°C using a fluorescence plate reader.
- The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
- Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Human Cathepsin L Inhibition Assay (Fluorogenic)

This protocol describes a typical method for assessing the inhibitory activity of compounds against human cathepsin L using a fluorogenic substrate.

- 1. Reagents and Materials:
- Recombinant human Cathepsin L
- Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
- Assay buffer: 100 mM sodium acetate (pH 5.5), 5 mM DTT, 1 mM EDTA
- Test compound (AC1115) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader
- 2. Procedure:
- Prepare serial dilutions of the test compound (AC1115) in DMSO and then in assay buffer.
- Add 5 μ L of the diluted test compound to the wells of a 384-well plate. Add 5 μ L of assay buffer with DMSO to the positive control wells.
- Add 10 μL of recombinant human Cathepsin L (final concentration ~1 nM) to the wells.



- Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.
- Start the reaction by adding 10 μL of the fluorogenic substrate (final concentration ~20 μM) to all wells.
- Incubate the plate at 37°C for 30 minutes.
- Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) using a fluorescence plate reader.
- Calculate the percent inhibition for each concentration of the test compound.
- Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay in Vero E6 Cells

This protocol outlines a general method for determining the antiviral efficacy of a compound against SARS-CoV-2 in a cell-based assay.

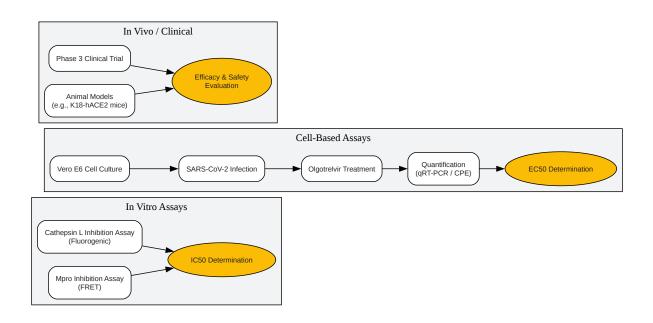
- 1. Reagents and Materials:
- Vero E6 cells
- SARS-CoV-2 virus stock
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics
- Test compound (AC1115)
- 96-well cell culture plates
- Reagents for quantifying viral RNA (qRT-PCR) or cytopathic effect (CPE).
- 2. Procedure:
- Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.



- Prepare serial dilutions of the test compound in DMEM with 2% FBS.
- Remove the culture medium from the cells and add the diluted test compound.
- Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
- Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
- Assess the antiviral activity by either:
 - qRT-PCR: Extract RNA from the cell supernatant and quantify the viral copy number.
 - CPE Assay: Observe the cells under a microscope and score the cytopathic effect.
- Calculate the percent inhibition of viral replication for each compound concentration.
- Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%.

Experimental Workflow Diagram





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Caption: High-level overview of the experimental workflow for **Olgotrelvir** evaluation.

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- 2. Olgotrelvir as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 -PubMed [pubmed.ncbi.nlm.nih.gov]
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